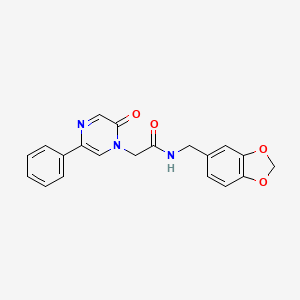
1-(1H-tetrazol-1-yl)-N-(4H-1,2,4-triazol-3-yl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-tetrazol-1-yl)-N-(4H-1,2,4-triazol-3-yl)cyclohexanecarboxamide is a compound that features both tetrazole and triazole rings These heterocyclic structures are known for their stability and versatility in various chemical reactions
Preparation Methods
The synthesis of 1-(1H-tetrazol-1-yl)-N-(4H-1,2,4-triazol-3-yl)cyclohexanecarboxamide typically involves the formation of the tetrazole and triazole rings followed by their attachment to a cyclohexanecarboxamide backbone. The synthetic route may include:
Formation of Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Formation of Triazole Ring: This can be synthesized via the Huisgen cycloaddition reaction between an azide and an alkyne.
Coupling Reactions: The tetrazole and triazole rings are then coupled to the cyclohexanecarboxamide backbone using suitable coupling agents like EDCI or DCC.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated synthesizers and high-throughput screening techniques.
Chemical Reactions Analysis
1-(1H-tetrazol-1-yl)-N-(4H-1,2,4-triazol-3-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The tetrazole and triazole rings can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and conditions such as reflux or microwave irradiation. Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
1-(1H-tetrazol-1-yl)-N-(4H-1,2,4-triazol-3-yl)cyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, leveraging its unique structural features.
Industry: The compound is used in the development of high-energy materials and explosives due to the presence of nitrogen-rich rings.
Mechanism of Action
The mechanism of action of 1-(1H-tetrazol-1-yl)-N-(4H-1,2,4-triazol-3-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The tetrazole and triazole rings can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(1H-tetrazol-1-yl)-N-(4H-1,2,4-triazol-3-yl)cyclohexanecarboxamide can be compared with other similar compounds, such as:
1-(1H-tetrazol-1-yl)-N-(1H-1,2,3-triazol-4-yl)cyclohexanecarboxamide: This compound features a 1,2,3-triazole ring instead of a 1,2,4-triazole ring, leading to different chemical and biological properties.
1-(1H-tetrazol-1-yl)-N-(1H-imidazol-4-yl)cyclohexanecarboxamide: This compound contains an imidazole ring, which may result in different reactivity and applications.
1-(1H-tetrazol-1-yl)-N-(1H-pyrazol-4-yl)cyclohexanecarboxamide: The presence of a pyrazole ring in this compound can lead to unique chemical and biological activities.
Properties
Molecular Formula |
C10H14N8O |
|---|---|
Molecular Weight |
262.27 g/mol |
IUPAC Name |
1-(tetrazol-1-yl)-N-(1H-1,2,4-triazol-5-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C10H14N8O/c19-8(14-9-11-6-12-15-9)10(4-2-1-3-5-10)18-7-13-16-17-18/h6-7H,1-5H2,(H2,11,12,14,15,19) |
InChI Key |
MYJGINUSUGLDBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)NC2=NC=NN2)N3C=NN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-benzyl-N-{2-[(2-methylpropanoyl)amino]ethyl}-1H-indole-2-carboxamide](/img/structure/B12175413.png)

![tert-butyl 4-[N-(pyrazin-2-ylcarbonyl)glycyl]piperazine-1-carboxylate](/img/structure/B12175418.png)
![N-(1,3-benzodioxol-5-yl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B12175421.png)
![3-methoxy-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B12175425.png)
![(5Z)-3-methyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12175433.png)
![2'-(butan-2-yl)-N-(5-methylpyridin-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B12175441.png)

methanone](/img/structure/B12175475.png)
![methyl N-[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycinate](/img/structure/B12175479.png)
